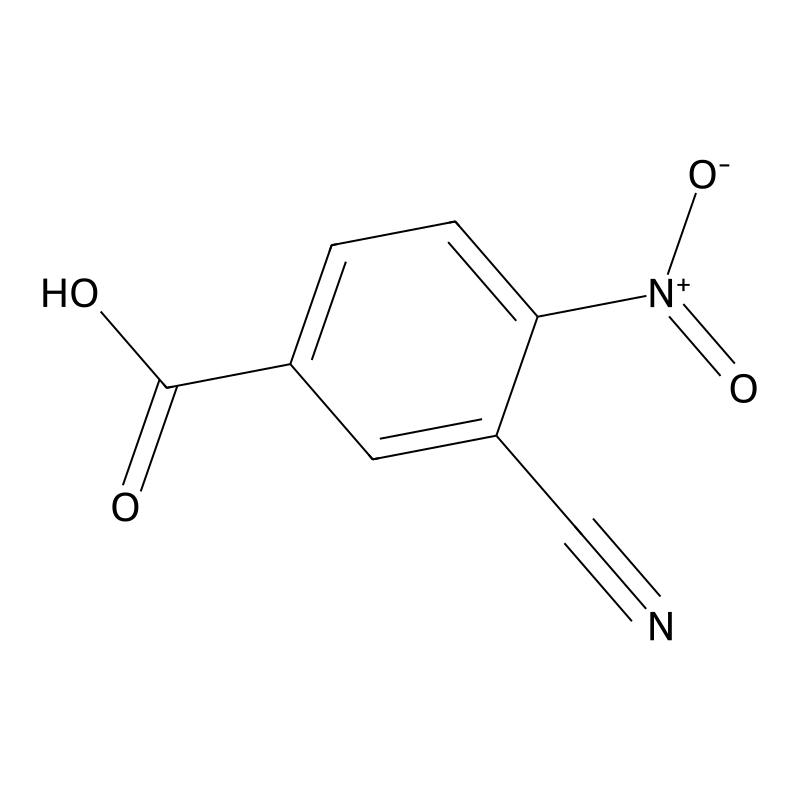3-Cyano-4-nitrobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
3-Cyano-4-nitrobenzoic acid is an aromatic compound characterized by a benzoic acid structure with a cyano group and a nitro group attached to the benzene ring. Its chemical formula is C₈H₄N₂O₄, and it features a carboxylic acid functional group, which imparts acidic properties. The compound is typically found as a crystalline solid, exhibiting low solubility in water but higher solubility in organic solvents such as ethanol and acetone. It is often used in various chemical syntheses due to its reactive functional groups.
Synthesis and Characterization:
3-Cyano-4-nitrobenzoic acid can be synthesized through various methods, including nitration of 3-cyanobenzoic acid and cyanation of 4-nitrobenzoic acid. Its characterization is crucial for understanding its properties and potential applications. Researchers employ various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. []
Potential Applications:
While research on 3-cyano-4-nitrobenzoic acid is ongoing, it shows promise in several scientific fields:
- Material Science: This compound has been explored as a potential building block for the development of functional materials. Its unique combination of functional groups (cyano and nitro) suggests potential applications in areas like organic electronics and optoelectronic devices. []
- Crystallography: Studies have investigated the crystal structure of 3-cyano-4-nitrobenzoic acid to understand its packing arrangement and intermolecular interactions. This knowledge can be valuable in designing materials with specific properties. []
- Medicinal Chemistry: Some studies have explored the potential biological activities of 3-cyano-4-nitrobenzoic acid. However, further research is needed to determine its efficacy and safety for any potential therapeutic applications.
- Acid-Base Reactions: As a carboxylic acid, it can donate protons to bases, forming salts.
- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack under specific conditions, allowing for further functionalization.
- Reduction Reactions: The nitro group can be reduced to an amine, resulting in derivatives that are often more biologically active.
- Esterification: It can react with alcohols to form esters, which are often used in organic synthesis and as intermediates.
3-Cyano-4-nitrobenzoic acid exhibits various biological activities. It is known for its potential as an antimicrobial agent, with studies indicating effectiveness against certain bacterial strains. Additionally, its derivatives have been explored for their anti-inflammatory and analgesic properties. The compound's ability to interact with biological systems makes it a point of interest in pharmacological research.
Several methods exist for synthesizing 3-cyano-4-nitrobenzoic acid:
- From 4-Nitrobenzoic Acid: Starting from 4-nitrobenzoic acid, the introduction of a cyano group can be achieved through nucleophilic substitution using sodium cyanide under acidic conditions.
- Via 2-Amino-5-Nitrotoluene: This method involves oxidizing 2-amino-5-nitrotoluene followed by treatment with sodium nitrite and cyanide sources to yield the desired product .
- Direct Nitration: Nitration of benzoic acid derivatives followed by cyanation can also yield 3-cyano-4-nitrobenzoic acid.
3-Cyano-4-nitrobenzoic acid finds applications in various fields:
- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Biochemical Research: Used as a reagent in biochemical assays due to its reactive functional groups.
- Material Science: Employed in developing polymers and materials that require specific chemical functionalities.
Studies on the interactions of 3-cyano-4-nitrobenzoic acid with biological molecules have shown its potential to inhibit certain enzymes involved in metabolic pathways. For instance, its derivatives have been tested for inhibitory effects on cyclooxygenase enzymes, which are critical in inflammatory processes. Additionally, interaction studies with DNA have indicated possible applications in cancer research.
Several compounds share structural similarities with 3-cyano-4-nitrobenzoic acid. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Cyano-3-nitrobenzoic acid | Nitro group at position 3 | Different positioning of cyano and nitro groups |
| Methyl 3-cyano-5-nitrobenzoate | Methyl ester derivative | Ester functionality alters solubility and reactivity |
| 4-Methyl-3,5-dinitrobenzoic acid | Additional nitro group at position 5 | Increased electron-withdrawing effects |
| 3-Methyl-4-nitrobenzoic acid | Methyl substitution at position 3 | Variation in solubility and reactivity |
These compounds highlight the versatility of the benzoic acid framework while showcasing how modifications can lead to distinct chemical behaviors and applications. Each compound's unique arrangement of functional groups contributes to its specific properties and potential uses in various scientific fields.







